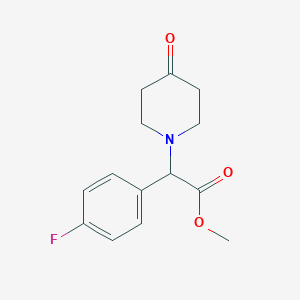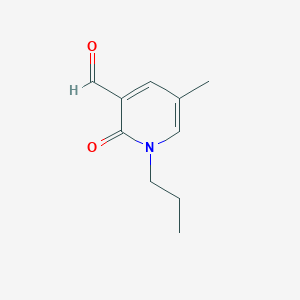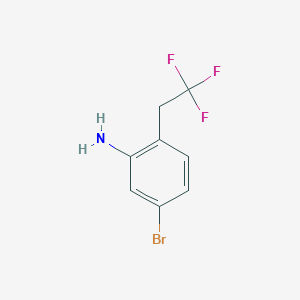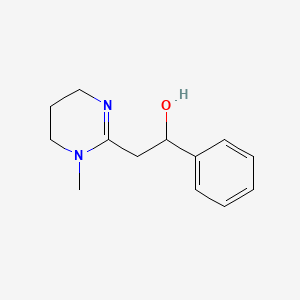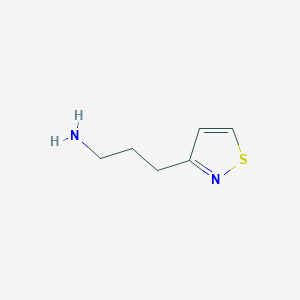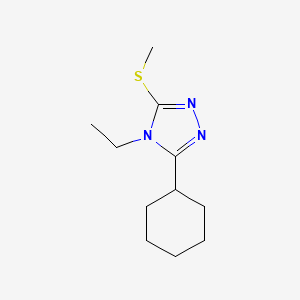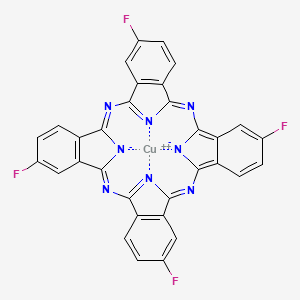
2,9,16,23-Tetrafluorophthalocyaninatecopper(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,9,16,23-Tetrafluorophthalocyaninatecopper(II) is a coordination compound belonging to the phthalocyanine family. Phthalocyanines are known for their high thermal stability, nonlinear optical activity, catalytic properties, and semiconductor capabilities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9,16,23-Tetrafluorophthalocyaninatecopper(II) typically involves the cyclotetramerization of 3,6-difluorophthalonitrile in the presence of a copper salt, such as copper(II) chloride, under high-temperature conditions. The reaction is often carried out in a solvent like 1-chloronaphthalene or quinoline at temperatures ranging from 180°C to 220°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same cyclotetramerization reaction, with careful control of temperature and solvent conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,9,16,23-Tetrafluorophthalocyaninatecopper(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state copper complexes, while substitution reactions can produce derivatives with different functional groups .
Scientific Research Applications
2,9,16,23-Tetrafluorophthalocyaninatecopper(II) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,9,16,23-Tetrafluorophthalocyaninatecopper(II) involves its ability to interact with molecular targets through coordination chemistry. The copper center can undergo redox reactions, facilitating electron transfer processes. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Copper(II) 2,9,16,23-tetra-tert-butyl phthalocyanine: Similar in structure but with tert-butyl groups instead of fluorine atoms.
Copper(II) 2,9,16,23-tetra-phenyl phthalocyanine: Contains phenyl groups at the same positions.
Uniqueness
2,9,16,23-Tetrafluorophthalocyaninatecopper(II) is unique due to the presence of fluorine atoms, which enhance its chemical stability and electronic properties. This makes it particularly suitable for applications requiring high thermal stability and specific electronic characteristics .
Properties
Molecular Formula |
C32H12CuF4N8 |
|---|---|
Molecular Weight |
648.0 g/mol |
IUPAC Name |
copper;6,15,24,33-tetrafluoro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene |
InChI |
InChI=1S/C32H12F4N8.Cu/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H;/q-2;+2 |
InChI Key |
JLFXOXGLLTVBBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)F)C(=N7)N=C2[N-]3)F)C9=C4C=CC(=C9)F.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylpyrido[3,4-b]pyrazine](/img/structure/B13106929.png)
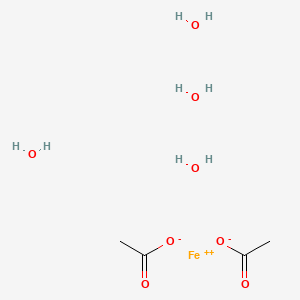
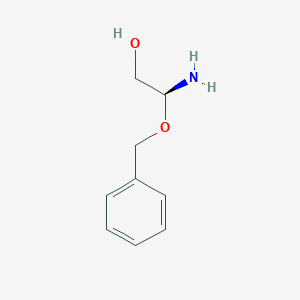
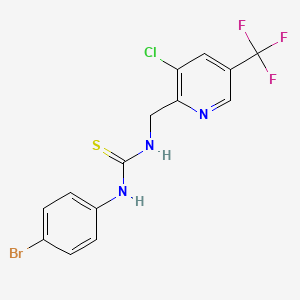
![5-Amino-3-methyl-6,7-dihydroisoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B13106969.png)
